molecular formula C18H21N B11730684 1-(4-Biphenylyl)cyclopentanemethanamine

1-(4-Biphenylyl)cyclopentanemethanamine

Katalognummer: B11730684
Molekulargewicht: 251.4 g/mol
InChI-Schlüssel: HATRQNHQKSVVCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Biphenylyl)cyclopentanemethanamine is a chemical compound with the molecular formula C18H21N. It is known for its unique structure, which includes a cyclopentane ring attached to a biphenyl group and a methanamine group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Biphenylyl)cyclopentanemethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Biphenylyl)cyclopentanemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.

Wirkmechanismus

The mechanism of action of 1-(4-Biphenylyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Phenylphenyl)cyclopentylmethanamine: Similar structure but different functional groups.

    4-Biphenylmethanamine: Lacks the cyclopentane ring.

    Cyclopentylamine: Lacks the biphenyl group

Uniqueness

1-(4-Biphenylyl)cyclopentanemethanamine is unique due to its combination of a biphenyl group, a cyclopentane ring, and a methanamine group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .

Eigenschaften

Molekularformel

C18H21N

Molekulargewicht

251.4 g/mol

IUPAC-Name

[1-(4-phenylphenyl)cyclopentyl]methanamine

InChI

InChI=1S/C18H21N/c19-14-18(12-4-5-13-18)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14,19H2

InChI-Schlüssel

HATRQNHQKSVVCN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CN)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.